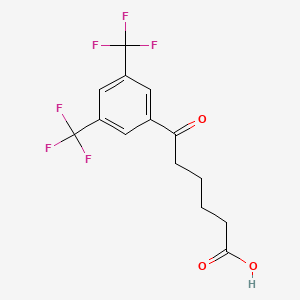

6-(3,5-二三氟甲基苯基)-6-氧代己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid” is a chemical compound with the molecular formula C16H16F6O3 . It is also known as “ETHYL 6- (3,5-DITRIFLUOROMETHYLPHENYL)-6-OXOHEXANOATE” and "Benzenehexanoic acid, ε-oxo-3,5-bis (trifluoromethyl)-, ethyl ester" .

Physical And Chemical Properties Analysis

The boiling point of “6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid” is predicted to be 320.3±42.0 °C and its density is predicted to be 1.274±0.06 g/cm3 . The compound is also known to possess high thermal stability .

科学研究应用

合成和抗炎应用

- 合成工艺:一项研究描述了一系列 6-芳基-4-氧代己酸的合成,它们在结构上与 6-(3,5-二三氟甲基苯基)-6-氧代己酸相似。这涉及缩合反应并展示了潜在的抗炎应用 (Short & Rockwood, 1969)。

分析表征

- 质谱:关于小氧代羧酸(包括与 6-氧代己酸在结构上相关的化合物)的质谱表征的研究,提供了研究这些化合物的分析方法的见解 (Kanawati 等人,2007)。

环境和生物应用

真菌生物转化:一项研究调查了白腐真菌对 6:2 氟代端基醇的生物转化,这与与 6-(3,5-二三氟甲基苯基)-6-氧代己酸类似的化合物的环境归趋有关 (Tseng 等人,2014)。

酶促生产:使用 ω-氨基氧化酶从 6-氨基己酸生产 6-氧代己酸的酶促方法突出了生物技术应用 (Yamada 等人,2017)。

化学反应和性质

- 氧化过程:2-甲基环己酮氧化生成结构相似的 6-氧代庚酸,揭示了这些化合物的化学性质和潜在的工业应用 (Atlamsani 等人,1993)。

作用机制

Target of Action

Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylboronic acid , have been used in organic synthesis

Mode of Action

A compound with a similar structure, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, has been described as a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid might also interact with its targets in a similar manner.

Biochemical Pathways

The related compound 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate has been used to efficiently glycosylate various alcoholic acceptors . This suggests that 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid might also affect glycosylation pathways.

Result of Action

The related compound 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate has been used to efficiently glycosylate various alcoholic acceptors , suggesting that 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid might also have similar effects.

属性

IUPAC Name |

6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)3-1-2-4-12(22)23/h5-7H,1-4H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTQBOLQPLHJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645269 |

Source

|

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid | |

CAS RN |

898788-10-8 |

Source

|

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)